molecular formula C14H22N2O2 B2547535 2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol CAS No. 865074-98-2

2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol

Cat. No. B2547535
CAS RN: 865074-98-2
M. Wt: 250.342
InChI Key: MCVPHOHCFXBYEG-UHFFFAOYSA-N
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Description

2-(5-Ethyl-pyridin-2-yl)-3-morpholin-4-yl-propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its promising biological activities. This compound is also known as EPMP, and it is a member of the class of pyridine-containing compounds. EPMP has been synthesized using various methods, and it has shown potential in various scientific applications, including medicinal chemistry, drug discovery, and pharmaceutical research. In

Mechanism of Action

The mechanism of action of EPMP is still under investigation. However, it has been reported to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. EPMP has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
EPMP has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EPMP has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, EPMP has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

EPMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yields. Additionally, EPMP has shown promising biological activities, making it a valuable compound for drug discovery and medicinal chemistry. However, the limitations of EPMP include its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

EPMP has shown promising activities in various scientific research applications, and there are many future directions for its development. One potential direction is the development of EPMP-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, EPMP can be used as a lead compound for developing new drugs with anti-inflammatory, anti-tumor, and anti-cancer activities. Further studies are needed to investigate the mechanism of action of EPMP and its potential for treating various diseases.

Synthesis Methods

EPMP can be synthesized using various methods, such as the reaction of 2-acetylpyridine with 3-morpholin-4-ylpropan-1-ol in the presence of a base. Another method involves the reaction of 2-bromo-5-ethylpyridine with 3-morpholin-4-ylpropan-1-ol in the presence of a palladium catalyst. These methods have been reported to yield high purity and good yields of EPMP.

Scientific Research Applications

EPMP has shown promising activities in various scientific research applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-cancer activities. EPMP has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease. Additionally, EPMP has shown potential in drug discovery and medicinal chemistry, where it can be used as a lead compound for developing new drugs.

properties

IUPAC Name

2-(5-ethylpyridin-2-yl)-3-morpholin-4-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-12-3-4-14(15-9-12)13(11-17)10-16-5-7-18-8-6-16/h3-4,9,13,17H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVPHOHCFXBYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(CN2CCOCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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